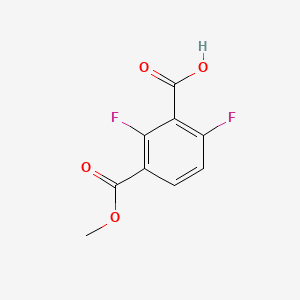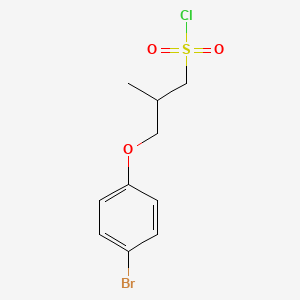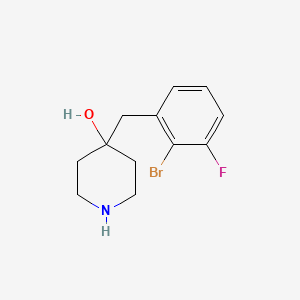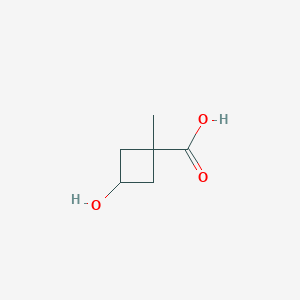![molecular formula C7H12ClNO2 B13473452 1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13473452.png)
1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminobicyclo[211]hexane-2-carboxylic acid hydrochloride is a compound with a unique bicyclic structure It is known for its rigid and compact molecular framework, which makes it an interesting subject of study in various fields of chemistry and biology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride typically involves a [2+2] cycloaddition reaction. One common method starts with the thermal cycloaddition of dichloroketene and allyl chloride to form trischlorocyclobutanone. This intermediate is then subjected to further reactions to introduce the amino and carboxylic acid groups, followed by hydrochloride salt formation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.
Applications De Recherche Scientifique
1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules due to its rigid structure.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: Its unique properties make it a candidate for use in materials science and other industrial applications
Mécanisme D'action
The mechanism of action of 1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The rigid structure of the compound allows it to fit into certain binding sites on proteins or other biological molecules, potentially modulating their activity. The exact pathways and targets involved are still under investigation, but its unique structure is believed to play a key role in its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aza-bicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride: Similar in structure but contains a nitrogen atom in the bicyclic ring.
1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride: Contains an oxygen atom in the bicyclic ring.
Uniqueness
1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride is unique due to its specific arrangement of atoms and the presence of both amino and carboxylic acid functional groups. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds .
Propriétés
Formule moléculaire |
C7H12ClNO2 |
|---|---|
Poids moléculaire |
177.63 g/mol |
Nom IUPAC |
1-aminobicyclo[2.1.1]hexane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c8-7-2-4(3-7)1-5(7)6(9)10;/h4-5H,1-3,8H2,(H,9,10);1H |
Clé InChI |
HNNRBDWEJYXAAA-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C2)(C1C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13473389.png)
![2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicaciddihydrochloride](/img/structure/B13473399.png)

![tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B13473411.png)

![tert-butyl N-[(1R)-1-(azetidin-3-yl)ethyl]carbamate](/img/structure/B13473424.png)
![[1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid](/img/structure/B13473425.png)
![2-{[2-Acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid](/img/structure/B13473433.png)

![Methyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13473448.png)
![Diethyl [carbamoyl(fluoro)methyl]phosphonate](/img/structure/B13473449.png)

